molecular formula C6H12OS B1293892 S-Methyl 2-methylbutanethioate CAS No. 42075-45-6

S-Methyl 2-methylbutanethioate

Cat. No. B1293892
CAS RN: 42075-45-6
M. Wt: 132.23 g/mol
InChI Key: IAMIOPHEADLKFT-UHFFFAOYSA-N
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Description

S-Methyl 2-methylbutanethioate is a compound that has been identified in various natural sources such as hops, cheese, and melon, and is known for its tropical fruit-type flavor. It is an optically active compound, which means it has the ability to rotate plane-polarized light due to the presence of chiral centers in its molecular structure .

Synthesis Analysis

The synthesis of S-Methyl 2-methylbutanethioate has been achieved through a series of chemical reactions starting from optically active 2-methylbutanoic acid. The process involves asymmetric hydrogenation of tiglic acid, conversion to the corresponding acid chloride, and subsequent treatment with methylmercaptan sodium salt in an aqueous solution . Additionally, enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a related compound, has been performed using lipases in organic solvents, which highlights the potential for enzymatic approaches in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of a related compound, S-methyl thiobutanoate, has been determined using ab initio and density functional theory (DFT) calculations. The presence of two stable conformers, pseudo anti-syn and gauche-syn, has been confirmed through these computational methods as well as infrared and Raman spectroscopy . This analysis provides insights into the conformational preferences of molecules similar to S-Methyl 2-methylbutanethioate.

Chemical Reactions Analysis

The chemical behavior of compounds related to S-Methyl 2-methylbutanethioate has been studied, particularly in the context of surface chemistry. For example, the adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces results in chiral superstructures that exhibit enantioselectivity towards different enantiomers of propylene oxide . This suggests that S-Methyl 2-methylbutanethioate and similar compounds could participate in surface-mediated enantioselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of S-methyl thiobutanoate have been extensively studied, providing insights that could be extrapolated to S-Methyl 2-methylbutanethioate. Properties such as dipole moment, molecular electrostatic potential surface (MEP), and HOMO-LUMO molecular orbitals have been calculated. Additionally, global and local reactivity descriptors have been computed to predict reactivity and identify reactive sites for nucleophilic, electrophilic, and radical attacks . These properties are crucial for understanding the reactivity and potential applications of S-Methyl 2-methylbutanethioate in various chemical contexts.

Scientific Research Applications

Biofuel Research

  • Alternative Fuel and Biofuel Component : Methylbutanol, closely related to S-Methyl 2-methylbutanethioate, is studied as an alternative fuel or blending component for combustion engines. Research includes new experimental data on ignition delay times and laminar flame speed, offering insights into its potential as a biofuel (Park et al., 2015).

  • Renewable Chemicals and Fuels Production : The dehydration of fermented isobutanol (related to S-Methyl 2-methylbutanethioate) for producing renewable chemicals and fuels has been explored. The research highlights the process's high conversion and selectivity, indicating its efficiency in renewable energy applications (Taylor et al., 2010).

Pharmaceutical Applications

  • Drug Synthesis Intermediate : The compound N-(2 '-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, related to S-Methyl 2-methylbutanethioate, is a key intermediate in the synthesis of the drug valsartan. This highlights its importance in pharmaceutical manufacturing (Yathirajan et al., 2004).

  • Anesthetic Mechanism Study : Studies on Urethane, which shares similarities with S-Methyl 2-methylbutanethioate, have been conducted to understand its mechanism as an anesthetic. This research is crucial for veterinary and medical applications (Hara & Harris, 2002).

Chemical Synthesis and Analysis

  • Chiral Templating of Surfaces : Research on the adsorption of (S)-2-methylbutanoic acid, a compound similar to S-Methyl 2-methylbutanethioate, on Pt(111) single-crystal surfaces. This study is significant for understanding chiral superstructures and their applications in surface chemistry (Lee & Zaera, 2006).

  • Enantiomer Analysis in Wine : The analysis of ethyl 2-methylbutanoate enantiomers in wine, which is structurally related to S-Methyl 2-methylbutanethioate, provides insights into the organoleptic impact of these compounds. Such research aids in understanding flavor compounds in food and beverages (Lytra et al., 2014).

Safety And Hazards


  • Flammability : S-Methyl 2-methylbutanethioate is flammable; handle with care.

  • Toxicity : Limited toxicity data available; avoid ingestion or inhalation.

  • Skin and Eye Irritation : May cause mild irritation; use appropriate protective measures.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential health benefits or adverse effects.

  • Synthetic Optimization : Develop more efficient and sustainable synthetic methods.

  • Applications : Explore its use in perfumery, flavoring, or pharmaceuticals.


properties

IUPAC Name

S-methyl 2-methylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMIOPHEADLKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866076
Record name S-Methyl 2-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats and alcohols
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.028-1.035
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

S-Methyl 2-methylbutanethioate

CAS RN

42075-45-6
Record name S-Methyl 2-methylbutanethioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 2-methylbutanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl 2-methylbutanethioate
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Record name S-methyl 2-methylbutanethioate
Source European Chemicals Agency (ECHA)
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Record name S-METHYL 2-METHYLBUTANETHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AM Api, F Belmonte, D Belsito… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Methyl 2-methylthiobutyrate was evaluated for genotoxicity, repeated dose toxicity, …
I Gonda, S Lev, E Bar, N Sikron, V Portnoy… - The Plant …, 2013 - Wiley Online Library
… Some volatiles such as S–methyl 2–methylbutanethioate and S–methyl propanethioate showed enrichment both in the methylthio moiety (group 2) and in the carbon moiety (groups 3 …
Number of citations: 93 onlinelibrary.wiley.com
D Kourkoutas, JS Elmore, DS Mottram - Food Chemistry, 2006 - Elsevier
… and S-methyl 2-methylbutanethioate have not been reported … The mass spectrum of S-methyl 2-methylbutanethioate has … of m/z 43 in S-methyl 2-methylbutanethioate is less than 1%. …
Number of citations: 168 www.sciencedirect.com
KC Wong, NHN Zul Rusdi, SG Chee - Journal of Essential Oil …, 1997 - Taylor & Francis
… The detection of S-methyl 2-methylbutanethioate is of interest, as this compound has never been reported from a fruit but has previously been found in hop oil (3) and beer (4). Apart …
Number of citations: 6 www.tandfonline.com
S Lignou, JK Parker, C Baxter, DS Mottram - Food chemistry, 2014 - Elsevier
… S-Methyl 2-methylbutanethioate had a sulphury odour, whereas dimethyl trisulfide imparted a pickled onions and cabbage odour. Ethyl 2-(methylthio)acetate and ethyl 3-(methylthio)…
Number of citations: 77 www.sciencedirect.com
S Lignou, JK Parker, MJ Oruna-Concha, DS Mottram - Food chemistry, 2013 - Elsevier
… These included S-methyl thioacetate, S-methyl 2-methylpropanethioate, S-methyl 2-methylbutanethioate, ethyl 2-(methylthio)acetate, 2-(methylthio)ethyl acetate, 3-(methylthio)propyl …
Number of citations: 43 www.sciencedirect.com
TL Peppard - Journal of the Institute of Brewing, 1981 - Wiley Online Library
… identified as hop oil com ponents two additional unspecified branched chain isomers of S-methyl hexanethioate and S-methyl heptanethioate, as well as S-methyl 2-methylbutanethioate…
Number of citations: 32 onlinelibrary.wiley.com
S Feng - 2014 - ir.library.oregonstate.edu
The objectives of this study were to 1) measure and compare the compositional differences of essential oil among three hop cultivars ('Centennial’,'Citra'and'Nelson Sauvin'), 2) identify …
Number of citations: 8 ir.library.oregonstate.edu
LN Bizzio, D Tieman, PR Munoz - Frontiers in Plant Science, 2022 - frontiersin.org
… across the 175 fruit volatile studies examined in this review; however, this process could theoretically yield S-methyl 2-methylpropanethioate and S-methyl 2-methylbutanethioate from 2-…
Number of citations: 7 www.frontiersin.org
RJ Cannon, CT Ho - journal of food and drug analysis, 2018 - Elsevier
Global production and demand for tropical fruits continues to grow each year as consumers are enticed by the exotic flavors and potential health benefits that these fruits possess. …
Number of citations: 86 www.sciencedirect.com

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